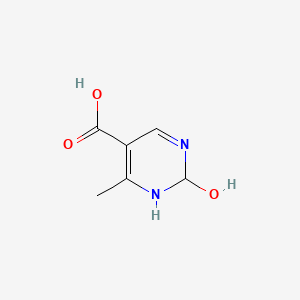
rac Bopindolol-d9
概要
説明
rac Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic receptor antagonist. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and experimental applications .
準備方法
The synthesis of rac Bopindolol-d9 involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:
Formation of the Indole Derivative: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents in place of their hydrogen counterparts.
Formation of the Propanolamine Side Chain: The side chain is attached to the indole ring through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by esterification and purification processes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
rac Bopindolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rac Bopindolol-d9 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium substitution on metabolism.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Drug Development: Assists in the development of new beta-blockers and other related compounds
作用機序
rac Bopindolol-d9, like its non-deuterated counterpart, acts by non-selectively blocking beta-adrenergic receptors. This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also inhibits renin secretion, reducing the production of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
類似化合物との比較
rac Bopindolol-d9 is compared with other beta-blockers such as:
Propranolol: Another non-selective beta-blocker but without deuterium substitution.
Pindolol: Similar to Bopindolol but with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker, differing in selectivity and clinical applications.
The uniqueness of this compound lies in its deuterium substitution, which provides advantages in analytical and pharmacokinetic studies .
特性
IUPAC Name |
[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

